molecular formula C20H23NO2 B11586862 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline

1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B11586862
M. Wt: 309.4 g/mol
InChI Key: XWGCPLDRZOJSGA-UHFFFAOYSA-N
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Description

1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines

Preparation Methods

The synthesis of 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the mesityloxyacetyl precursor. This precursor is then reacted with 1,2,3,4-tetrahydroquinoline under specific conditions to yield the desired product. Common synthetic routes include:

    Condensation Reactions: Utilizing mesityloxyacetyl chloride and 1,2,3,4-tetrahydroquinoline in the presence of a base such as pyridine.

    Catalytic Methods: Employing catalysts like palladium or copper to facilitate the coupling reactions.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent unwanted side reactions.

Scientific Research Applications

1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. It is believed to modulate specific pathways, such as:

    Enzyme Inhibition: The compound can inhibit enzymes involved in oxidative stress, providing neuroprotective effects.

    Receptor Binding: It may bind to certain receptors in the central nervous system, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives, such as:

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone

InChI

InChI=1S/C20H23NO2/c1-14-11-15(2)20(16(3)12-14)23-13-19(22)21-10-6-8-17-7-4-5-9-18(17)21/h4-5,7,9,11-12H,6,8,10,13H2,1-3H3

InChI Key

XWGCPLDRZOJSGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)N2CCCC3=CC=CC=C32)C

Origin of Product

United States

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